Cas no 2137671-72-6 (6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane)
![6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane structure](https://ja.kuujia.com/scimg/cas/2137671-72-6x500.png)
6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane 化学的及び物理的性質
名前と識別子
-
- EN300-754699
- 6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane
- (6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-[4-(trifluoromethyl)phenyl]methanone
- 2137671-72-6
- 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane
-
- インチ: 1S/C13H10F5NO/c14-12(15)9-5-19(6-10(9)12)11(20)7-1-3-8(4-2-7)13(16,17)18/h1-4,9-10H,5-6H2
- InChIKey: JMJJQODYVBEELK-UHFFFAOYSA-N
- ほほえんだ: FC1(C2CN(C(C3C=CC(C(F)(F)F)=CC=3)=O)CC21)F
計算された属性
- せいみつぶんしりょう: 291.06825475g/mol
- どういたいしつりょう: 291.06825475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 400
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 20.3Ų
6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-754699-0.1g |
6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane |
2137671-72-6 | 95% | 0.1g |
$366.0 | 2024-05-23 | |
Enamine | EN300-754699-2.5g |
6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane |
2137671-72-6 | 95% | 2.5g |
$2071.0 | 2024-05-23 | |
Enamine | EN300-754699-10.0g |
6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane |
2137671-72-6 | 95% | 10.0g |
$4545.0 | 2024-05-23 | |
1PlusChem | 1P01EJ2W-2.5g |
6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane |
2137671-72-6 | 95% | 2.5g |
$2622.00 | 2023-12-19 | |
Enamine | EN300-754699-1.0g |
6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane |
2137671-72-6 | 95% | 1.0g |
$1057.0 | 2024-05-23 | |
1PlusChem | 1P01EJ2W-250mg |
6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane |
2137671-72-6 | 95% | 250mg |
$710.00 | 2023-12-19 | |
1PlusChem | 1P01EJ2W-500mg |
6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane |
2137671-72-6 | 95% | 500mg |
$1081.00 | 2023-12-19 | |
1PlusChem | 1P01EJ2W-5g |
6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane |
2137671-72-6 | 95% | 5g |
$3851.00 | 2023-12-19 | |
1PlusChem | 1P01EJ2W-10g |
6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane |
2137671-72-6 | 95% | 10g |
$5680.00 | 2023-12-19 | |
Enamine | EN300-754699-0.25g |
6,6-difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane |
2137671-72-6 | 95% | 0.25g |
$524.0 | 2024-05-23 |
6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane 関連文献
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexaneに関する追加情報
Introduction to 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane (CAS No. 2137671-72-6)
6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane (CAS No. 2137671-72-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of azabicyclic compounds, which are known for their diverse biological activities and structural flexibility. The incorporation of difluoro and trifluoromethyl groups into the molecule enhances its stability and pharmacological properties, making it a promising candidate for various therapeutic uses.
The structure of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane is characterized by a bicyclic ring system with a central nitrogen atom, which provides a rigid yet flexible framework. The difluoro substitution on the cyclohexane ring and the trifluoromethyl group on the benzoyl moiety contribute to its enhanced lipophilicity and metabolic stability. These properties are crucial for optimizing the compound's bioavailability and reducing its susceptibility to metabolic degradation.
Recent research has focused on the potential of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane as a therapeutic agent for various diseases. Studies have shown that this compound exhibits potent activity against specific targets, such as G protein-coupled receptors (GPCRs) and ion channels, which are implicated in several neurological and cardiovascular disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane effectively modulates the activity of GPCRs, leading to significant improvements in cellular signaling pathways.
In addition to its potential as a GPCR modulator, 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane has also been investigated for its anti-inflammatory properties. Inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, involve dysregulated immune responses that can be targeted by compounds with anti-inflammatory activity. Preclinical studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation and tissue damage.
The pharmacokinetic profile of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane has been extensively studied to optimize its therapeutic potential. Research has demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a long half-life, which allows for once-daily dosing in clinical settings. Furthermore, its low toxicity profile makes it suitable for long-term use without significant adverse effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane in various therapeutic indications. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms and quality of life. These findings have generated considerable interest among researchers and pharmaceutical companies alike, leading to increased investment in further development and commercialization efforts.
The synthesis of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the cyclization of a suitably substituted amino acid derivative followed by functional group modifications to introduce the difluoro and trifluoromethyl groups. Advanced synthetic techniques, such as transition metal-catalyzed reactions and chiral resolution methods, are often employed to achieve high enantioselectivity and regioselectivity.
In conclusion, 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane (CAS No. 2137671-72-6) represents a promising compound with a wide range of potential therapeutic applications due to its unique structural features and favorable pharmacological properties. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility, positioning it as a valuable asset in the development of novel treatments for various diseases.
2137671-72-6 (6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane) 関連製品
- 862243-46-7(Diclazuril 6-Carboxylic Acid)
- 1806555-83-8(2-(Bromomethyl)-6-mercaptobenzo[d]oxazole)
- 1859125-71-5(4-Pyrimidinecarboxylic acid, 6-[(1-methyl-2-propyn-1-yl)amino]-)
- 2227896-82-2((2R)-2-amino-2-(1,2-oxazol-3-yl)ethan-1-ol)
- 2228216-69-9(2-1-(2-aminopropan-2-yl)cyclopropyl-N,N-dimethylaniline)
- 850905-37-2(2-benzyl-5-2-(4-methylpiperidin-1-yl)-2-oxoethoxy-1,2,3,4-tetrahydroisoquinolin-1-one)
- 17282-04-1(2-chloro-3-fluoro-pyridine)
- 2127095-72-9(trans-2-Icosenoic acid)
- 67649-66-5(BISABOLENE 'SO CALLED'(FOR FRAGRANCE))
- 276884-77-6(tert-Butyl 2-(4-formylphenoxy)acetate)




